(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-19-16-7-9-22-12-14(16)15(18-19)11-17-23(20,21)10-8-13-5-3-2-4-6-13/h2-6,8,10,17H,7,9,11-12H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXFFQJQDRCWGL-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a sulfonamide group and a tetrahydropyrano-pyrazole moiety, which are significant for its biological activity. The molecular formula is with a molecular weight of 334.39 g/mol. The presence of the pyrazole ring is often associated with various pharmacological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups often act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.
- Interaction with Receptors : The structure may allow for interaction with specific receptors or enzymes that modulate cellular signaling pathways.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines.
Cytotoxicity
Research has indicated that derivatives of pyrazole compounds exhibit significant cytotoxic activity against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4a | MCF | 580 |
| 4b | HEPG2 | 428 |
| 6a | HEPG2 | 399 |
| 11a | MCF | 112 |
These findings highlight the importance of structural modifications in enhancing the cytotoxic potential of pyrazole derivatives .
Antimicrobial Activity
Some studies have documented the antimicrobial properties of similar compounds. The sulfonamide group is known for its antibacterial effects, suggesting that this compound may exhibit similar properties.
Anti-inflammatory Properties
Compounds containing pyrazole and sulfonamide moieties have been investigated for their anti-inflammatory effects. These compounds may inhibit inflammatory pathways by modulating cytokine production or inhibiting cyclooxygenase enzymes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain substitutions significantly enhanced activity against liver and breast cancer cells .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrazole ring can lead to increased potency against specific cancer types. For example, compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their counterparts .
- Pharmacological Profiles : Investigations into the pharmacological profiles of related compounds suggest potential applications in treating inflammatory diseases and infections due to their dual action on multiple biological targets .
Comparison with Similar Compounds
Research Findings and Implications
Bioactivity Trends
- Rigidity vs. flexibility: The tetrahydropyrano ring in the target compound offers moderate flexibility, balancing entropic penalties during target binding compared to rigid pyridine systems (Compound 24) .
Computational Similarity Analysis
Per , structural similarity metrics (e.g., Tanimoto coefficients) would classify the target compound and analogs as "scaffold hops," where shared sulfonamide/heterocyclic features drive comparable target interactions despite divergent cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
